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Peptidylarginine deiminase 4 (PAD4) has emerged as a significant therapeutic target for a

range of inflammatory diseases, autoimmune disorders, and cancers. This enzyme's central

role in converting arginine residues to citrulline—a post-translational modification known as

citrullination or deimination—links it to critical pathological processes, including the formation of

neutrophil extracellular traps (NETs) and the generation of autoantigens in rheumatoid arthritis.

[1][2][3] Understanding the intricate structural biology of PAD4 and the mechanisms by which

inhibitors bind is paramount for the development of novel, effective therapeutics.

The Structural Architecture of PAD4
The human PAD4 enzyme is a 74 kDa protein composed of 663 amino acids.[3] Its structure is

characterized by two principal domains: an N-terminal domain (residues 1-300) and a C-

terminal catalytic domain (residues 301-663).[3] Structurally, PAD4 exists as a head-to-tail

homodimer, a conformation essential for its full catalytic activity.[3] The overall architecture is

shared among other PAD isoforms, typically comprising an N-terminal cupredoxin-like domain,

a central IgG-like domain, and the C-terminal catalytic domain which features an α/β propeller

structure.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b12374927#bc-rfq
https://synapse.patsnap.com/article/what-are-pad4-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC11943705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488854/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374927?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A critical feature of PAD4 is its dependence on calcium ions for activation. The enzyme

possesses five calcium-binding sites.[5] Two of these sites bridge the N- and C-terminal

domains, while the remaining three are located in the N-terminal domain.[5] The binding of

Ca²⁺ induces a significant conformational change, which is estimated to increase enzyme

activity by more than 10,000-fold.[3] This change is crucial for the formation of the active site

cleft within the C-terminal domain.[5][6] In the absence of calcium, residues 158-171 in the N-

terminal domain are highly disordered; upon calcium binding, this region forms a structured α-

helix.[5]

The active site itself is a negatively charged, U-shaped channel where the arginine substrate

binds.[3] Several key residues are essential for catalysis:

Cys645: The catalytic nucleophile that attacks the guanidinium group of the arginine

substrate.[3][5]

His471: Assists in the collapse of the tetrahedral intermediate.[7]

Asp350 and Asp473: Act as "anchors," forming strong interactions with the substrate's

guanidinium group through salt bridges.[3][7]

PAD4 is the only PAD isozyme with a nuclear localization signal (NLS) motif

(P56PAKKKKKST63), allowing it to translocate to the nucleus and citrullinate nuclear proteins

like histones H3 and H4, thereby regulating gene expression.[3][5][8]

PAD4 Signaling and Pathological Involvement
PAD4's best-characterized role is in the process of NETosis, a unique form of neutrophil cell

death. Upon stimulation by various factors (e.g., pathogens, inflammatory cytokines), a

signaling cascade is initiated that involves the production of reactive oxygen species (ROS) by

NADPH oxidase and an increase in intracellular calcium levels.[9][10] This elevated calcium

activates PAD4, which then citrullinates histones.[10][11] This modification neutralizes the

positive charge of histones, leading to chromatin decondensation. The decondensed

chromatin, mixed with granular proteins, is then expelled from the cell to form NETs, which trap

and kill pathogens.[9][10][12] However, aberrant NET formation is implicated in the pathology of

various diseases, including cancer progression and thrombosis.[1][11]
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Stimuli
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 Conformational
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1. Protein Expression & Purification
(e.g., E. coli, Sf9 cells)

2. Purity & Homogeneity Check
(SDS-PAGE, Mass Spec)

3. Crystallization Screening
(Vapor Diffusion, Batch)

4. Crystal Soaking or Co-crystallization
(Introduction of Inhibitor)

5. X-ray Diffraction Data Collection
(Synchrotron Source)

6. Structure Solution & Refinement
(Molecular Replacement, Phasing)

7. Structural Analysis
(Binding pocket, Interactions)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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